
Potassium palmitate-1,3,5,7,9-13C5
Overview
Description
Potassium palmitate-1,3,5,7,9-¹³C₅ (CAS: 1216707-48-0) is a stable isotope-labeled derivative of potassium palmitate, where five carbon atoms at positions 1, 3, 5, 7, and 9 are replaced with ¹³C isotopes. This compound retains the structure of the parent molecule, CH₃(CH₂)₁₄COOK, but with enhanced utility in tracer studies due to its isotopic labeling. It is synthesized for advanced research applications, including metabolic pathway analysis, lipid metabolism studies, and surfactant behavior investigations in emulsions . The isotopic enrichment (99% ¹³C purity) ensures minimal interference in spectroscopic and mass spectrometry-based analyses, making it indispensable in pharmacokinetics and environmental tracing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium palmitate-1,3,5,7,9-13C5 can be synthesized through the reaction of hexadecanoic acid-1,3,5,7,9-13C5 with potassium hydroxide. The reaction typically involves dissolving the labeled hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium palmitate-1,3,5,7,9-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The potassium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with other metal salts can facilitate the exchange of potassium ions.
Major Products Formed
Oxidation: Formation of hexadecanoic acid derivatives.
Reduction: Formation of hexadecanol derivatives.
Substitution: Formation of other metal palmitates.
Scientific Research Applications
Metabolic Tracing in Lipid Studies
Overview
Stable isotope labeling with compounds like potassium palmitate-1,3,5,7,9-13C5 enables researchers to trace metabolic pathways of lipids in biological systems. This method allows for the quantification of fatty acid oxidation and synthesis rates.
Case Study: Lipid Metabolism in Humans
In a study investigating lipid metabolism, researchers infused [U-13C]palmitate intravenously to measure the rate of palmitate appearance in the plasma pool. The results indicated that the isotopic enrichment reached a plateau, reflecting a steady state where the rate of tracer removal equaled its infusion rate. This technique demonstrated how potassium palmitate can be used to understand lipid dynamics in human physiology .
Cancer Metabolism Research
Overview
this compound is utilized in cancer research to explore metabolic adaptations of tumor cells. By tracing the incorporation of labeled palmitate into cellular lipids, researchers can gain insights into the altered metabolic pathways in cancer cells.
Case Study: Colorectal Carcinoma Cells
A study profiled the metabolism of HCT116 colorectal carcinoma cells using a high-throughput method with 13C labeling. The researchers found that fatty acids derived from potassium palmitate were actively incorporated into various metabolites, revealing significant alterations in lipid metabolism associated with cancer progression .
Nutritional and Dietary Studies
Overview
The compound is also applied in nutritional studies to assess how dietary fats influence metabolic health. By using stable isotopes, researchers can track how different fatty acids are metabolized and utilized by the body.
Case Study: Dietary Fat Metabolism
In an experiment examining the effects of dietary fat on metabolism, participants consumed meals enriched with [U-13C]palmitate. Blood samples were analyzed to measure the incorporation of labeled fatty acids into triglycerides and phospholipids over time. The findings provided evidence of differential metabolism based on fat composition .
Development of Therapeutic Strategies
Overview
Research involving this compound contributes to developing therapeutic strategies targeting metabolic diseases such as obesity and diabetes.
Case Study: Obesity and Fatty Acid Oxidation
In a study exploring the effects of fatty acid oxidation on obesity-related conditions, researchers used potassium palmitate as a tracer to investigate how increased fatty acid oxidation could mitigate weight gain and improve insulin sensitivity in animal models. The results indicated that enhanced β-oxidation from dietary palmitate led to improved metabolic profiles .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of potassium palmitate-1,3,5,7,9-13C5 involves its incorporation into metabolic pathways where it serves as a labeled analog of natural palmitate. The carbon-13 isotopes allow for the tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound interacts with enzymes and other molecular targets involved in fatty acid metabolism, providing insights into the pathways and mechanisms .
Comparison with Similar Compounds
Isotopologues of Potassium Palmitate
Table 1: Isotopic Variants of Potassium Palmitate
Compound Name | Isotopic Labeling | CAS Number | Key Applications | Purity |
---|---|---|---|---|
Potassium palmitate-1,3,5,7,9-¹³C₅ | ¹³C at positions 1,3,5,7,9 | 1216707-48-0 | Even-carbon metabolic tracing | 99% ¹³C |
Potassium palmitate-1,2,3,4-¹³C₄ | ¹³C at positions 1,2,3,4 | 1173021-82-3 | Odd-carbon oxidation studies | 99% ¹³C |
Potassium palmitate-1-¹³C | ¹³C at position 1 | 201612-58-0 | Single-carbon turnover experiments | 99% ¹³C |
Potassium palmitate-d9 | Deuterium at terminal methyl group | N/A | NMR spectroscopy, lipid dynamics | 97% D |
- Positional Specificity : The 1,3,5,7,9-¹³C₅ variant enables tracking of even-numbered carbon atoms in β-oxidation pathways, distinguishing it from 1,2,3,4-¹³C₄, which targets odd-numbered pathways .
- Analytical Utility : Deuterated forms (e.g., d9) are preferred in nuclear magnetic resonance (NMR) due to deuterium’s nuclear spin properties, whereas ¹³C-labeled compounds excel in mass spectrometry .
Sodium Palmitate (CH₃(CH₂)₁₄COONa)
- Counterion Effects : Sodium palmitate (CAS: 2624-31-9) shares the palmitate anion but has a sodium counterion. Sodium salts generally exhibit higher aqueous solubility than potassium salts due to smaller ionic radius and stronger hydration .
- Applications : While potassium palmitate is used in emulsions (e.g., styrene polymerization), sodium palmitate is common in soaps and detergents .
Magnesium Palmitate Complexes
- Structural Differences : Magnesium palmitate forms mixed-ligand complexes (e.g., Mg(C₁₅H₃₁COO)₂CO(NH₂)₂NC₅H₄CONH₂·3H₂O), with interplanar distances (3.82 Å) distinct from potassium palmitate (3.98 Å for free palmitate) .
- Thermal Stability : Magnesium complexes exhibit higher decomposition temperatures (>200°C) compared to potassium palmitate (melting point: 138°C) .
Fatty Acid Esters
Table 2: Key Esters and Their Properties
Compound | Structure | Key Feature | Application |
---|---|---|---|
Ethyl palmitate-D5 | CH₃(CH₂)₁₄COOCH₂CH₃ (D5) | Deuterated ester for GC-MS | Solvent tracing, lipidomics |
Ascorbyl palmitate | C₂₂H₃₈O₇ | Fat-soluble antioxidant | Cosmetics, vitamin stabilization |
Isocetyl palmitate | C₁₆H₃₁COO-C₁₆H₃₃ | Branched-chain ester | Emollient in skincare |
- Functional Contrasts : Unlike potassium palmitate-¹³C₅, esters like ethyl palmitate-D5 lack ionic character, reducing their utility in aqueous systems but enhancing compatibility with organic phases .
- Biological Activity : Ascorbyl palmitate combines antioxidant properties with lipid solubility, unlike the surfactant-focused potassium palmitate .
Biological Activity
Potassium palmitate-1,3,5,7,9-13C5 is a stable isotope-labeled fatty acid salt derived from palmitic acid. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand biological processes involving fatty acids. This article reviews the biological activity of this compound based on recent studies and findings.
1. Metabolic Pathways Involving Potassium Palmitate
Potassium palmitate acts as a tracer in metabolic studies. The incorporation of the stable isotope allows for precise tracking of lipid metabolism in various biological systems. For instance, studies have demonstrated that when infused into subjects, the tracer can provide insights into palmitate oxidation rates and the dynamics of lipid metabolism in humans.
Table 1: Metabolic Tracing with Potassium Palmitate
Study | Method | Findings |
---|---|---|
Schrauwen et al. (1998) | Infusion of -palmitate | Established a method for correcting oxidation rates using labeled acetate as a standard. |
Umpleby et al. (2004) | Stable isotope infusion | Demonstrated the utility of -palmitate in tracing lipid metabolism and oxidation rates in humans. |
Cell Metabolism (2018) | Deep labeling experiments | Showed that deep labeling with stable isotopes enhances understanding of metabolic fluxes in human cells. |
2. Biological Effects and Applications
Potassium palmitate has been studied for its effects on various physiological processes:
- Lipid Metabolism : Research indicates that potassium palmitate influences lipid metabolism by altering the rates of fatty acid oxidation and synthesis in tissues.
- Insulin Sensitivity : Some studies suggest that fatty acids, including palmitate, play a role in insulin signaling pathways. The isotopic form allows for detailed analysis of these pathways.
Case Study: Insulin Resistance
A case study involving insulin resistance highlighted the role of fatty acids in metabolic dysfunction. In this study, subjects infused with -palmitate showed altered lipid profiles and insulin sensitivity metrics compared to controls.
3. Research Findings
Recent findings have underscored the importance of potassium palmitate in various biological contexts:
- Energy Homeostasis : Studies have shown that palmitate can affect energy balance by modulating mitochondrial function and biogenesis.
- Cell Proliferation : Research indicates that fatty acids can influence cell proliferation rates, particularly in cancerous tissues where altered lipid metabolism is often observed.
4.
The biological activity of this compound is multifaceted, with significant implications for understanding lipid metabolism and its effects on health and disease. The use of stable isotopes provides a powerful tool for tracing metabolic pathways and elucidating the roles of fatty acids in biological systems.
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic labeling and purity of Potassium Palmitate-1,3,5,7,9-<sup>13</sup>C5?
- Methodological Answer : Isotopic labeling can be confirmed using nuclear magnetic resonance (<sup>13</sup>C-NMR) to identify the positions of <sup>13</sup>C atoms, as demonstrated in studies of structurally similar compounds . Mass spectrometry (MS) is critical for verifying isotopic enrichment (>99% <sup>13</sup>C) and detecting impurities. Purity should also be assessed via high-performance liquid chromatography (HPLC) to quantify residual solvents or unlabeled byproducts, following guidelines for compound characterization in medicinal chemistry research .
Q. What experimental protocols are recommended for preparing stable solutions of Potassium Palmitate-1,3,5,7,9-<sup>13</sup>C5 in biological assays?
- Methodological Answer : Dissolve the compound in a heated (50–60°C) aqueous buffer (e.g., phosphate-buffered saline) with sonication to ensure homogeneity. Centrifuge at 10,000 × g for 10 minutes to remove insoluble aggregates. Quantify solubility using gravimetric analysis and validate with UV-Vis spectroscopy at 220 nm (characteristic absorbance for fatty acid salts). Document solvent conditions, temperature, and agitation methods to ensure reproducibility .
Q. How should researchers account for natural abundance <sup>13</sup>C when interpreting metabolic flux data?
- Methodological Answer : Use computational correction models (e.g., Isotopologue Spectral Analysis) to subtract natural <sup>13</sup>C abundance (1.1%) from experimental isotopic enrichment data. Include control groups treated with unlabeled palmitate to establish baseline signals. This approach is critical in studies like those analyzing <sup>13</sup>C incorporation into nematode lipids .
Advanced Research Questions
Q. What are the challenges in distinguishing isotopic interference from experimental noise in <sup>13</sup>C metabolic tracing studies?
- Methodological Answer : Isotopic interference can arise from overlapping signals in NMR or MS spectra. To mitigate this, employ high-resolution techniques like Fourier-transform ion cyclotron resonance (FT-ICR) MS or 2D NMR (e.g., HSQC) to resolve specific <sup>13</sup>C-labeled peaks. Statistical noise reduction methods, such as Savitzky-Golay smoothing, can enhance signal-to-noise ratios in GC-MS datasets .
Q. How can batch-to-batch variability in isotopic enrichment affect longitudinal studies, and how can it be minimized?
- Methodological Answer : Variability in <sup>13</sup>C labeling (e.g., due to synthesis inconsistencies) may skew metabolic flux results. Implement strict quality control (QC) protocols:
- Require suppliers to provide <sup>13</sup>C-NMR and MS certificates for each batch.
- Cross-validate isotopic purity in-house using calibrated internal standards.
- Pre-test batches in pilot assays to confirm consistency, as recommended for research-grade reagents .
Q. What experimental designs are optimal for tracing <sup>13</sup>C-labeled palmitate in hepatic lipid metabolism under PM2.5 exposure?
- Methodological Answer : Combine in vivo PM2.5 exposure models (e.g., mice) with isotope tracing. Administer Potassium Palmitate-1,3,5,7,9-<sup>13</sup>C5 intravenously and use GC-MS to quantify labeled palmitate in liver homogenates. Include negative controls (unlabeled palmitate) and normalize data to total protein content. This approach aligns with studies linking PM2.5 to dysregulated lipid synthesis .
Q. Data Analysis & Reporting
Q. How should conflicting data between isotopic enrichment and biochemical activity be resolved?
- Methodological Answer : Discrepancies may arise from isotopic dilution or compartmentalization. Use compartment-specific extraction protocols (e.g., mitochondrial vs. cytoplasmic fractions) and paired statistical tests (e.g., ANOVA with Tukey post hoc). Report confidence intervals for isotopic ratios and validate findings with orthogonal methods, such as radiolabeled tracers .
Q. What are the best practices for documenting the use of <sup>13</sup>C-labeled compounds in peer-reviewed manuscripts?
- Methodological Answer : Follow ICMJE guidelines:
Properties
IUPAC Name |
potassium;(1,3,5,7,9-13C5)hexadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i8+1,10+1,12+1,14+1,16+1; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-DVEYMGBSSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13C](=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745902 | |
Record name | Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216707-48-0 | |
Record name | Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1216707-48-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Precursor scoring | Relevance Heuristic |
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